molecular formula C12H9N3O3S B2451491 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid CAS No. 887214-06-4

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid

Cat. No.: B2451491
CAS No.: 887214-06-4
M. Wt: 275.28
InChI Key: BHJXLGRTCYHLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a quinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate aldehydes and carboxylic acids under specific conditions. One common method involves the use of a one-pot condensation reaction, where the reactants are combined in the presence of a catalyst such as POCl3 or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of deep eutectic solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid is unique due to its specific structural features and the presence of both thiadiazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

3-(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-10(17)6-5-9-14-15-11(18)7-3-1-2-4-8(7)13-12(15)19-9/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJXLGRTCYHLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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